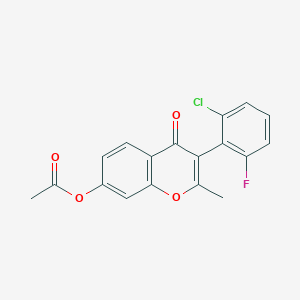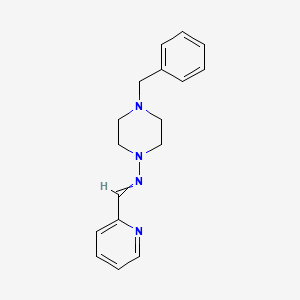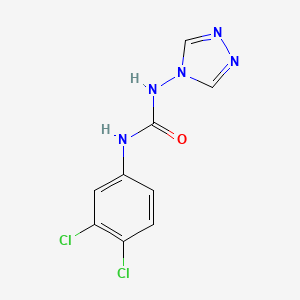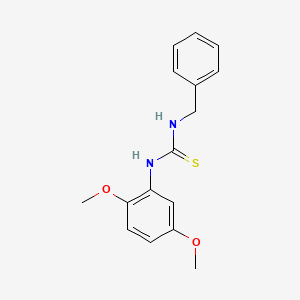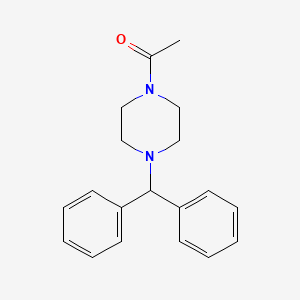
1-acetyl-4-(diphenylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(diphenylmethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-acetyl-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. In oncology, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, it has been shown to inhibit viral replication by interfering with viral protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, it has been shown to improve cognitive function and reduce neuroinflammation. In oncology, it has been shown to inhibit tumor growth and metastasis. In infectious diseases, it has been shown to reduce viral load and improve liver function in patients with hepatitis C virus.
实验室实验的优点和局限性
One advantage of using 1-acetyl-4-(diphenylmethyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its potential therapeutic applications in various fields of medicine make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of targeted therapies.
未来方向
Future research on 1-acetyl-4-(diphenylmethyl)piperazine should focus on elucidating its mechanism of action and identifying specific signaling pathways that it modulates. This could lead to the development of targeted therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials. Finally, research should explore the potential of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
合成方法
The synthesis of 1-acetyl-4-(diphenylmethyl)piperazine involves the reaction of diphenylmethylamine with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学研究应用
1-Acetyl-4-(diphenylmethyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In neuroscience, it has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, it has been studied for its anticancer properties, particularly in the treatment of breast cancer. In infectious diseases, it has been investigated for its potential as an antiviral agent against HIV and hepatitis C virus.
属性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16(22)20-12-14-21(15-13-20)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXNYYYOGBBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

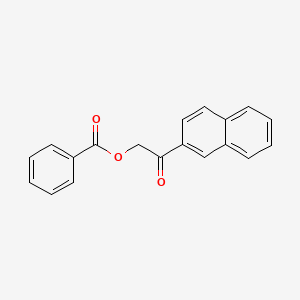
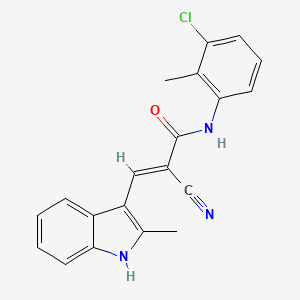

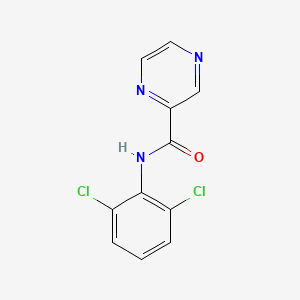
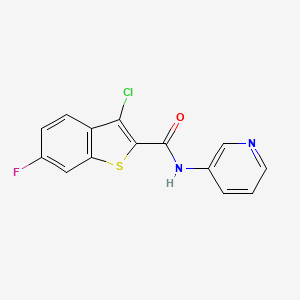
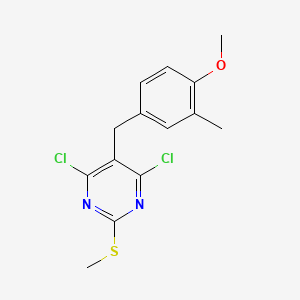
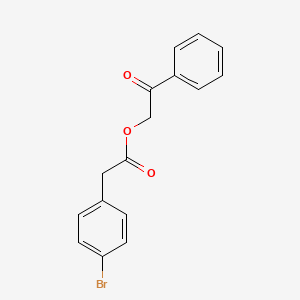
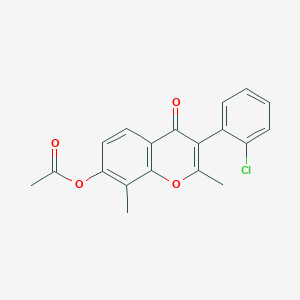

![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)
